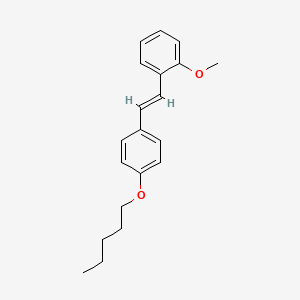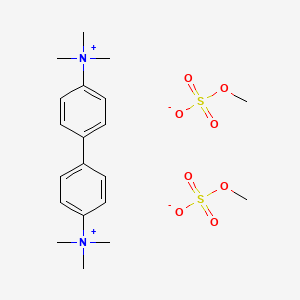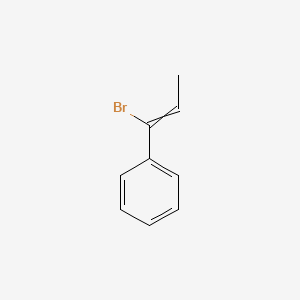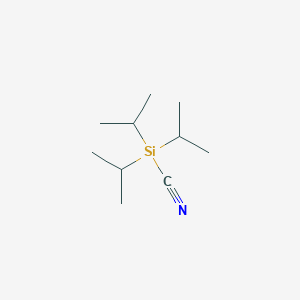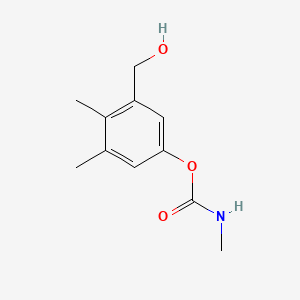
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by its hydroxymethyl and dimethylphenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate typically involves the reaction of 3-(Hydroxymethyl)-4,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process can be summarized as follows:
Starting Materials: 3-(Hydroxymethyl)-4,5-dimethylphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: 3-(Carboxymethyl)-4,5-dimethylphenyl methylcarbamate.
Reduction: 3-(Hydroxymethyl)-4,5-dimethylphenylamine.
Substitution: 3-(Hydroxymethyl)-4,5-dimethylphenyl derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, carbamates typically inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. The molecular pathways involved include the binding of the carbamate to the active site of acetylcholinesterase, forming a stable carbamoylated enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hydroxymethyl)-4,5-dimethylphenyl carbamate: Lacks the methyl group on the carbamate nitrogen.
4,5-Dimethylphenyl methylcarbamate: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)phenyl methylcarbamate: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate is unique due to the presence of both hydroxymethyl and dimethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
28767-57-9 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
[3-(hydroxymethyl)-4,5-dimethylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-7-4-10(15-11(14)12-3)5-9(6-13)8(7)2/h4-5,13H,6H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
OJZPBXBTYARNJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C)CO)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
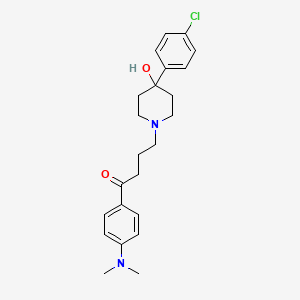


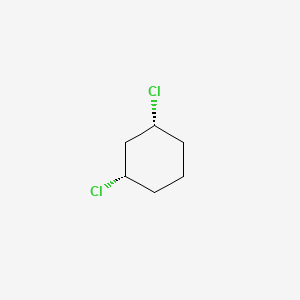
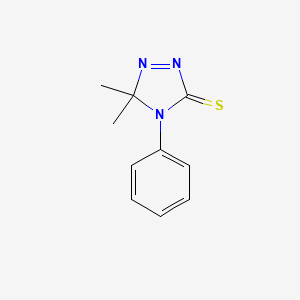
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)

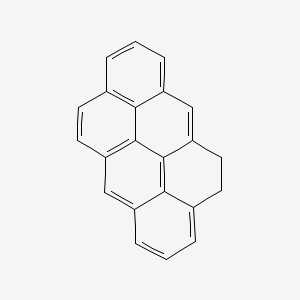
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
